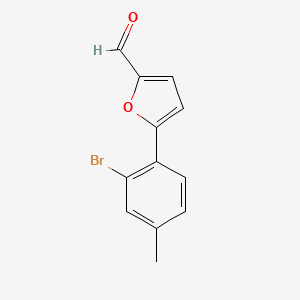

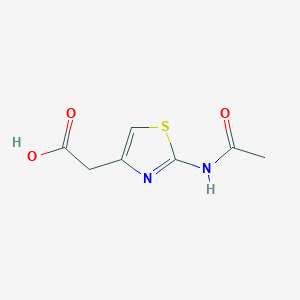

![molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4](/img/structure/B1270683.png)

[2,2'-Bipyridin]-4-amine

Descripción general

Descripción

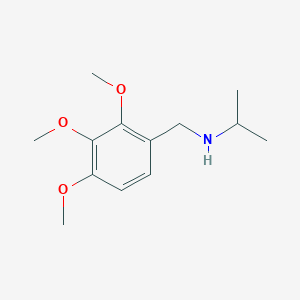

2,2'-Bipyridin-4-amine, commonly known as Bipy, is an organic compound that has a wide range of industrial, medical, and scientific applications. Bipy is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom. Bipy is a colorless, water-soluble solid that is stable under normal conditions. It is widely used in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Bipy has also been studied for its potential applications in medicine, particularly for its effects on enzyme activity.

Aplicaciones Científicas De Investigación

Transition-Metal Catalysis

[2,2’-Bipyridin]-4-amine is a valuable ligand in transition-metal catalysis. Its ability to form stable complexes with metals can enhance the reactivity and selectivity of catalytic processes. This compound is particularly useful in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are pivotal in the synthesis of complex organic molecules .

Photosensitizers

In the field of photoredox catalysis, [2,2’-Bipyridin]-4-amine derivatives serve as photosensitizers. They absorb light and transfer energy or electrons to other molecules, initiating photochemical reactions. This application is crucial in developing new materials and in solar energy conversion .

Supramolecular Chemistry

The nitrogen atoms in [2,2’-Bipyridin]-4-amine can engage in non-covalent interactions, leading to the formation of supramolecular structures. These structures have potential applications in the design of molecular machines, sensors, and materials with novel properties .

Biologically Active Molecules

Bipyridine derivatives, including [2,2’-Bipyridin]-4-amine, are used to create biologically active molecules. They can exhibit antifungal, antibacterial, and antiviral activities, making them significant in pharmaceutical research and development .

Electrochemical Applications

The electrochemical properties of [2,2’-Bipyridin]-4-amine make it suitable for use in electrochemical sensors and devices. When functionalized appropriately, it can act as an electron mediator in various electrochemical systems .

Material Chemistry

In material chemistry, [2,2’-Bipyridin]-4-amine is used to modify the surface of materials to improve their properties. It can be used to functionalize carbon nanotubes, enhancing their conductivity and mechanical strength, which is beneficial for developing advanced composites .

Mecanismo De Acción

Target of Action

A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, has been reported to target the mitogen-activated protein kinase 10

Mode of Action

The exact mode of action of [2,2’-Bipyridin]-4-amine is currently unknown. The mode of action generally refers to the functional or anatomical changes at a cellular level induced by exposure to a substance

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and a change in these pathways can have significant downstream effects

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

A related compound, 6-amino-2,2’-bipyridine, has been used to develop a fluorescence probe for endogenous zn2+ in living cells This suggests that [2,2’-Bipyridin]-4-amine might also interact with cellular components and exert molecular effects

Propiedades

IUPAC Name |

2-pyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGQQMUSFJRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361249 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridin]-4-amine | |

CAS RN |

14151-21-4 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [2,2'-Bipyridin]-4-amine a suitable ligand for Palladium in the context of Suzuki reactions?

A1: [2,2'-Bipyridin]-4-amine possesses several characteristics that make it attractive as a ligand for Palladium in Suzuki reactions:

- Functionalization: The amine group (-NH2) provides a handle for further functionalization. In the research paper [], this is exploited to anchor the ligand onto nanocellulose, creating a heterogeneous catalyst.

Q2: What are the advantages of using a heterogeneous catalyst like the one presented in the paper?

A2: Heterogeneous catalysts, where the catalyst exists in a different phase than the reactants, offer several advantages:

- Easy Separation: The catalyst can be easily separated from the reaction mixture, simplifying purification and reducing waste. []

- Recyclability: Heterogeneous catalysts can often be recovered and reused multiple times, improving process economics and sustainability. The paper demonstrates this by successfully reusing the synthesized catalyst for multiple cycles in the Suzuki reaction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

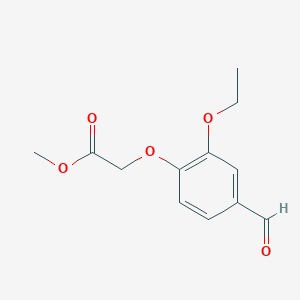

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)